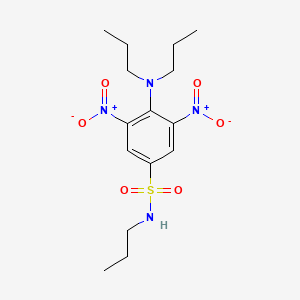
Benzenesulfonamide, 4-(dipropylamino)-3,5-dinitro-N-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenesulfonamide, 4-(dipropylamino)-3,5-dinitro-N-propyl- is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonamide, 4-(dipropylamino)-3,5-dinitro-N-propyl- typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. This can be achieved through the sulfonation of benzene followed by the introduction of the sulfonamide group. The subsequent steps involve the nitration of the benzene ring to introduce the nitro groups at the 3 and 5 positions, and the alkylation to attach the dipropylamino and N-propyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo reduction reactions to form amino groups.
Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield diamino derivatives, while substitution reactions can introduce various functional groups onto the sulfonamide moiety.
科学研究应用
Benzenesulfonamide, 4-(dipropylamino)-3,5-dinitro-N-propyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of Benzenesulfonamide, 4-(dipropylamino)-3,5-dinitro-N-propyl- involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing its normal function and leading to various biological effects . The compound’s nitro groups can also participate in redox reactions, contributing to its overall activity.
相似化合物的比较
Benzenesulfonamide: The parent compound without additional functional groups.
4-Aminobenzenesulfonamide: A simpler derivative with an amino group.
N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide: A derivative with a thiadiazole ring.
Uniqueness: Benzenesulfonamide, 4-(dipropylamino)-3,5-dinitro-N-propyl- is unique due to the presence of both dipropylamino and dinitro groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
483279-45-4 |
|---|---|
分子式 |
C15H24N4O6S |
分子量 |
388.4 g/mol |
IUPAC 名称 |
4-(dipropylamino)-3,5-dinitro-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C15H24N4O6S/c1-4-7-16-26(24,25)12-10-13(18(20)21)15(14(11-12)19(22)23)17(8-5-2)9-6-3/h10-11,16H,4-9H2,1-3H3 |
InChI 键 |
BFKKCQUHRYESAY-UHFFFAOYSA-N |
规范 SMILES |
CCCNS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N(CCC)CCC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


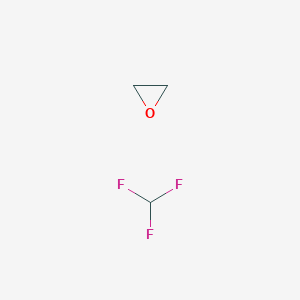

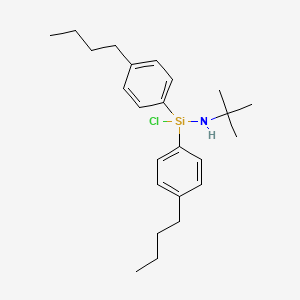

![5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14239221.png)

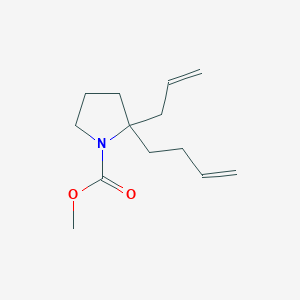

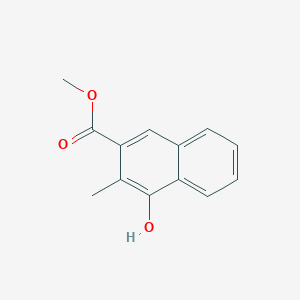
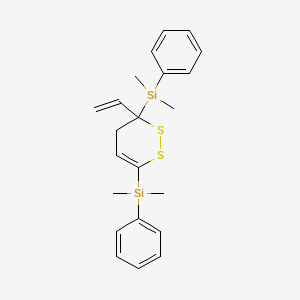
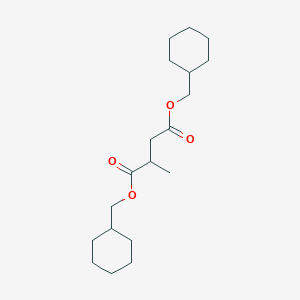
![N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239265.png)

![Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester](/img/structure/B14239273.png)
